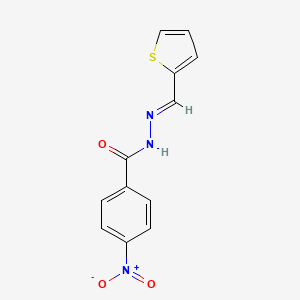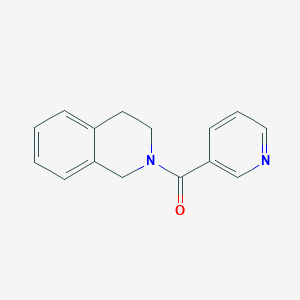![molecular formula C10H11Cl2NO4S B5546841 methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)
methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate is a chemical compound with potential applications in various fields due to its unique chemical structure and properties.
Synthesis Analysis
- The synthesis of similar compounds often involves the condensation and cyclization of various precursors. For instance, compounds like 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives, which have a similar sulfonamide moiety, are synthesized from specific starting materials like 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione (Ghorab et al., 2017).
Molecular Structure Analysis
- The molecular structure of related compounds, such as Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, has been analyzed using techniques like X-ray crystallography. Such analyses reveal intricate details like the orientation of side chains and intramolecular hydrogen bonding (Kimura & Hourai, 2005).
Chemical Reactions and Properties
- Compounds with similar structures exhibit a variety of chemical reactions. For instance, the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane leads to novel compounds with distinct properties (Nikonov et al., 2021).
Physical Properties Analysis
- The physical properties of such compounds are often characterized by techniques like IR and X-ray crystallography, providing insights into aspects like molecular geometry and crystal systems (Wen, 2011).
Chemical Properties Analysis
- The chemical properties can be understood by studying the synthesis and transformation processes. For example, methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate, a related compound, shows versatility as a synthon for preparation of multifunctional heterocyclic systems, providing insight into the reactivity and potential applications of such compounds (Pizzioli et al., 1998).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A series of compounds synthesized from a starting material related to methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate showed significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The study highlights the potential of these compounds in developing new antimicrobial agents with higher activity compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
Environmental Impact
Research on the environmental fate of sulfometuron, a compound closely related to methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate, in watersheds in the southern United States showed that it dissipated with half-lives ranging from 4 days in plant tissues to 33 days in soil. The study provides insights into the environmental impacts and degradation patterns of such compounds in aquatic and terrestrial environments (Michael, 2003).
Chemical Properties and Reactions
Several studies have explored the chemical properties and reactions of methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate and related compounds. For example, the synthesis and characterization of dimethyl sulfoxide derivatives have been detailed, highlighting their potential in various chemical transformations and as building blocks in organic chemistry. These findings demonstrate the versatility of dimethyl sulfoxide and related compounds in synthesizing new chemical entities with potential applications in diverse fields (Jones-Mensah, Karki, & Magolan, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2,4-dichloro-5-(dimethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-13(2)18(15,16)9-4-6(10(14)17-3)7(11)5-8(9)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIHDVRUOIQMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dichloro-5-(dimethylsulfamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)


![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)
![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)
![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)
![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)


![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)